(1R,2R)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane
Overview
Description
This usually includes the compound’s systematic name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and reaction conditions.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the compound’s structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying the compound’s melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Interaction with Copper Complexes
- Copper Complex Reactions : A study by Buckley, Charalambous, and Brain (1982) explored the reactions of 1,2-diaminoethane with copper(II) complexes, leading to various products through deoxygenation and reduction processes (Buckley, Charalambous, & Brain, 1982).
Synthesis of DPEDA Pyridine Analogs
- Stereospecific Diaza-Cope Rearrangement : Kucherenko et al. (2017) developed a method for synthesizing enantiomerically pure di(pyridin-yl)-ethane-1,2-diamines, demonstrating the compound's utility in organocatalysis (Kucherenko et al., 2017).
Initiators for Polymerization
- Ring-Opening Polymerization : Komarov et al. (2019) investigated the use of 1,2-diaminoethane derivatives as precatalyst activators for the ring-opening polymerization of cyclic esters (Komarov et al., 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.
Future Directions
This involves predicting or suggesting further studies that could be done with the compound, such as potential applications or reactions.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s always a good idea to look up the compound in scientific databases or literature. If you have any other questions or need information on a different compound, feel free to ask!
properties
IUPAC Name |
(1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMPRHYHRAUVGY-HZPDHXFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)OC)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane | |
CAS RN |
117106-36-2, 58520-03-9 | |
Record name | meso-1,2-Bis(4-methoxyphenyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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